4-Hydroxy-3-benzylcoumarin

NQO1 inhibitor cancer research quinone oxidoreductase

4-Hydroxy-3-benzylcoumarin (CAS 15074-18-7) is a non-substitutable intermediate for propafenone synthesis, requiring a benzyl group at C3 for essential synthetic transformations. It is also a validated NQO1 inhibitor with an IC50 of 144 nM, offering a defined baseline for anticancer SAR studies. A moderate HIV-1 protease inhibitor (IC50 120 µM) for antiretroviral research. Source with a melting point specification of 200-203°C to verify purity (≥95%) and identity before use.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 15074-18-7
Cat. No. B577077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-benzylcoumarin
CAS15074-18-7
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2
InChIKeyAEIVRFFWQSJCAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-benzylcoumarin (CAS 15074-18-7) Procurement Guide: Synthetic Coumarin Scaffold with Defined Pharmacological Profiles


4-Hydroxy-3-benzylcoumarin (CAS 15074-18-7) is a synthetic 4-hydroxycoumarin derivative characterized by a benzyl substituent at the C3 position of the coumarin core. This compound, also referred to as 3-benzyl-4-hydroxy-2H-chromen-2-one, is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . It serves as a key intermediate in the manufacture of the antiarrhythmic agent propafenone, highlighting its established role in industrial pharmaceutical production . The compound exhibits a melting point range of 200-205°C, which can be used as a preliminary indicator of identity and purity during procurement .

Why 4-Hydroxy-3-benzylcoumarin Cannot Be Replaced by Other 4-Hydroxycoumarins or 3-Substituted Coumarin Analogs in Critical Applications


Substituting 4-hydroxy-3-benzylcoumarin with other 4-hydroxycoumarin derivatives or close structural analogs is not feasible without compromising activity in defined biological assays or synthetic utility. The specific benzyl substitution at the C3 position confers a unique combination of physicochemical and biochemical properties that are not replicated by other 3-substituted coumarins, such as 3-phenyl or 3-acyl derivatives [1]. For example, while the 4-hydroxycoumarin core is a known pharmacophore for anticoagulant activity, the presence of the 3-benzyl group in this specific compound leads to a distinct inhibitory profile against NAD(P)H quinone oxidoreductase 1 (NQO1) and HIV-1 protease, with IC50 values differing significantly from unsubstituted or differently substituted analogs [1][2]. Furthermore, its role as a dedicated intermediate in the synthesis of propafenone is not interchangeable with other coumarin derivatives, as the benzyl group is essential for subsequent synthetic transformations that lead to the final active pharmaceutical ingredient .

Quantitative Differentiation of 4-Hydroxy-3-benzylcoumarin (15074-18-7) Against Key Comparators


NQO1 Inhibition: 4-Hydroxy-3-benzylcoumarin Exhibits a Sub-Micromolar IC50 of 144 nM

4-Hydroxy-3-benzylcoumarin demonstrates potent inhibitory activity against human NAD(P)H quinone oxidoreductase 1 (NQO1) with a reported IC50 of 144 nM at pH 7.5 [1]. This activity is comparable to or exceeds that of known NQO1 inhibitors such as dicoumarol, which exhibits IC50 values of 2.6 nM (without BSA) and 404 nM (with BSA) , and the potent inhibitor ES 936, which shows IC50 values of 108 nM and 365 nM in different cell lines . In contrast, the unsubstituted 4-hydroxycoumarin core is significantly less potent, with an IC50 > 100 µM reported in similar assays [2]. This indicates that the 3-benzyl substituent is a critical determinant for high-affinity NQO1 inhibition.

NQO1 inhibitor cancer research quinone oxidoreductase

HIV-1 Protease Inhibition: 4-Hydroxy-3-benzylcoumarin Shows Micromolar Activity, Distinct from Other 3-Substituted Analogs

In a structure-activity relationship study of 3-substituted-4-hydroxycoumarins, 4-hydroxy-3-benzylcoumarin was screened for HIV-1 protease (PR) inhibitory activity and exhibited an IC50 of 120 µM [1]. This value is contrasted with other derivatives in the same series: 3-phenyl-4-hydroxycoumarin analogs displayed IC50 values ranging from 10 to >100 µM, while 3-phenoxy and 3-benzenesulfonyl derivatives showed enhanced potency with IC50 values as low as 0.5-5 µM [2]. The data demonstrate that the 3-benzyl substituent confers a moderate level of HIV-1 PR inhibition, which is distinguishable from both more potent and less potent members of the 4-hydroxycoumarin class. This level of activity makes the compound a useful reference for SAR studies and a potential starting point for further optimization.

HIV-1 protease inhibitor antiviral structure-activity relationship

Synthetic Utility: Dedicated Intermediate for Propafenone with Established Synthetic Routes

4-Hydroxy-3-benzylcoumarin is specifically utilized as a key intermediate in the industrial synthesis of propafenone, a Class 1C antiarrhythmic agent . The compound can be synthesized via the condensation of benzyl chloride with diethyl malonate, followed by cyclization with phenol, yielding the product with a melting point of 200-203°C . Alternative 3-substituted 4-hydroxycoumarins, such as 3-phenyl or 3-acyl derivatives, are not suitable for this transformation, as the benzyl group is essential for the subsequent steps that lead to the final propafenone structure . This specificity ensures that 4-hydroxy-3-benzylcoumarin is a non-substitutable building block in this established manufacturing process.

organic synthesis pharmaceutical intermediate propafenone

Antibacterial Activity: Azaarene-Substituted Derivatives Exhibit Broad-Spectrum Activity, Establishing the Parent as a Privileged Scaffold

While the unsubstituted 4-hydroxy-3-benzylcoumarin itself does not show potent antibacterial activity, its azaarene-substituted derivatives, synthesized via a three-component C(sp3)-H functionalization, display broad-spectrum antibacterial properties [1]. The parent compound serves as the essential core for generating these active derivatives. In contrast, other 4-hydroxycoumarin derivatives lacking the 3-benzyl group do not yield the same antibacterial profile upon analogous derivatization [2]. This highlights the unique value of the 3-benzyl-4-hydroxycoumarin scaffold as a privileged structure for developing new antibacterial agents.

antibacterial medicinal chemistry scaffold

Optimal Procurement and Application Scenarios for 4-Hydroxy-3-benzylcoumarin (CAS 15074-18-7)


NQO1-Targeted Anticancer Research

Procure 4-hydroxy-3-benzylcoumarin as a validated NQO1 inhibitor with a defined IC50 of 144 nM [1]. Use this compound as a reference standard or starting scaffold in projects aimed at developing novel anticancer agents that target the NQO1 pathway, leveraging its potency which is comparable to established inhibitors like ES 936 [1].

HIV-1 Protease Inhibitor Structure-Activity Relationship (SAR) Studies

Utilize 4-hydroxy-3-benzylcoumarin in SAR campaigns to explore the effect of the 3-benzyl substitution on HIV-1 protease inhibition. Its moderate IC50 of 120 µM [2] provides a defined baseline for comparative analysis with other 3-substituted 4-hydroxycoumarins, facilitating the rational design of more potent inhibitors.

Industrial Synthesis of Propafenone

Source 4-hydroxy-3-benzylcoumarin as a non-substitutable intermediate for the manufacturing of propafenone, a Class 1C antiarrhythmic drug . Ensure the procured material meets the required melting point specification of 200-203°C as a key quality attribute .

Medicinal Chemistry Scaffold for Antibacterial Agent Development

Acquire 4-hydroxy-3-benzylcoumarin as the foundational building block for the synthesis of azaarene-substituted 3-benzyl-4-hydroxycoumarin derivatives, which have demonstrated broad-spectrum antibacterial activity [3]. This scaffold is essential for generating the active antibacterial series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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